3-(2H-Tetrazol-5-yl)oxolan-3-amine;hydrochloride
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Overview
Description
3-(2H-Tetrazol-5-yl)oxolan-3-amine;hydrochloride is a chemical compound with significant potential in scientific research. It is characterized by its unique structure, which includes a tetrazole ring and an oxolane ring. This compound is often used in various fields due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-Tetrazol-5-yl)oxolan-3-amine;hydrochloride typically involves the reaction of amines with triethyl orthoformate and sodium azide. This reaction is catalyzed by Yb(OTf)3, resulting in the formation of the tetrazole ring . Another method involves the use of powerful diazotizing reagents like FSO2N3, which facilitates the transformation of amidines and guanidines into tetrazole derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts. This method is advantageous due to its broad scope, allowing the use of various aromatic and aliphatic nitriles . Additionally, microwave-accelerated methods can be employed to convert nitriles into 5-substituted tetrazoles efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(2H-Tetrazol-5-yl)oxolan-3-amine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the tetrazole ring.
Substitution: The tetrazole ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts like Yb(OTf)3 and zinc salts . Reaction conditions often involve mild temperatures and the use of solvents like DMF or nitrobenzene .
Major Products
The major products formed from these reactions include various substituted tetrazoles and oxolane derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-(2H-Tetrazol-5-yl)oxolan-3-amine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2H-Tetrazol-5-yl)oxolan-3-amine;hydrochloride involves its interaction with molecular targets through its tetrazole ring. The tetrazole ring can stabilize electrostatic repulsion of negatively charged ions by delocalizing electrons, which is advantageous for receptor-ligand interactions . This property allows the compound to penetrate cell membranes more easily, making it effective in various biological applications .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A simpler tetrazole compound with similar bioisosteric properties.
5-Substituted Tetrazoles: These compounds have various substituents on the tetrazole ring, offering different chemical and biological properties.
Oxadiazoles: Compounds with a similar nitrogen-rich heterocyclic structure, used in energetic materials.
Uniqueness
3-(2H-Tetrazol-5-yl)oxolan-3-amine;hydrochloride is unique due to its combination of a tetrazole ring and an oxolane ring, which provides it with distinct chemical properties and a wide range of applications .
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)oxolan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O.ClH/c6-5(1-2-11-3-5)4-7-9-10-8-4;/h1-3,6H2,(H,7,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRFVXHBFCGPDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2=NNN=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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